3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole
Description
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a dihydroisoxazole derivative characterized by a five-membered oxazole ring fused with a partially saturated dihydro structure. The compound features a 2-bromo-4-chlorophenyl substituent at the 3-position of the oxazole ring. This substitution pattern introduces significant steric and electronic effects due to the halogen atoms (Br and Cl), which are electron-withdrawing groups. Such structural attributes make it a candidate for exploration in pharmaceutical and agrochemical research, particularly in modulating biological targets like enzymes or receptors.
Properties
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUONLUKMKCEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves several steps, starting from commercially available precursors. The synthetic route typically includes halogenation, nitration, and cyclization reactions under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that oxazole derivatives, including 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole, can inhibit the growth of various bacterial strains. For instance, a study highlighted the effectiveness of oxazole derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| 17 | 23 | S. aureus |
| 18 | 24 | E. coli |
| Amoxicillin | 30 | S. aureus |
This table illustrates the comparative antibacterial efficacy of certain oxazole derivatives against standard antibiotics.
Anticancer Potential
The compound also shows promise in anticancer research. Oxazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain oxazole compounds disrupt cellular integrity and affect glucose metabolism, which is crucial for cancer cell survival .
Cardiovascular Applications
Research indicates that compounds similar to this compound may possess anticoagulant properties. They are being investigated for their potential to treat thrombotic disorders by acting as selective factor Xa inhibitors . This application could lead to new treatments for conditions associated with blood clotting.
Synthesis and Evaluation of Antimicrobial Properties
In a comprehensive study, a series of oxazole derivatives were synthesized and tested for their antimicrobial activities against a panel of pathogens. The results demonstrated that some compounds exhibited higher potency than traditional antibiotics like ampicillin and clotrimazole .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the oxazole ring influence biological activity. For instance, variations in substituents on the phenyl group significantly impacted the antimicrobial efficacy of the compounds .
| Substituent | Activity Level |
|---|---|
| Bromine | High |
| Chlorine | Moderate |
| Methyl | Low |
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves the inhibition of the serine/threonine protein kinase B-Raf(V600E) and B-Raf. This inhibition disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
- Substituents : A single bromine atom at the 4-position of the phenyl ring.
- Key Differences : The absence of a 2-bromo and 4-chloro substitution reduces steric hindrance and electronic withdrawal compared to the target compound. This analog (purity: 98%) is primarily used as a research chemical, highlighting the role of halogen positioning in tuning reactivity .
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
- Substituents : 5-bromo-2-methoxyphenyl and 1-chloroethyl groups.
- Key Differences: The methoxy group introduces electron-donating effects, countering the bromine’s electron withdrawal. This compound (MW: 318.59 g/mol) exemplifies how alkyl halide substituents can influence pharmacokinetics .
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Substituents : Carboxylic acid at the 5-position and 4-bromophenyl at the 3-position.
- Key Differences : The carboxylic acid group increases hydrophilicity, contrasting with the hydrophobic halogens in the target compound. This modification likely impacts solubility and membrane permeability, making it suitable for aqueous-based applications .
Pyroxasulfone (Herbicidal Analog)
- Substituents : Sulfonyl and trifluoromethyl groups on the dihydroisoxazole ring.
- Key Differences : The sulfonyl group enhances herbicidal activity by targeting weed-specific enzymes, while the trifluoromethyl group improves environmental stability. This highlights the divergence in functional group requirements between agrochemical and pharmaceutical applications .
Neuropharmacological Derivatives
- Example: 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (Compound 2e).
- Activity: Demonstrated potent monoamine oxidase (MAO) inhibition, attributed to the electron-donating hydroxyl and furan groups. The target compound’s electron-withdrawing halogens may favor alternative mechanisms, such as receptor antagonism or enhanced metabolic stability .
Adamantyl-Substituted Analog
- Example : 3-[Adamantyl-(I)]-5-phenyl-4,5-dihydro-1,2-oxazole.
- Activity : The bulky adamantyl group improves CNS penetration due to high lipophilicity. Comparatively, the target compound’s smaller halogen substituents may limit blood-brain barrier crossing but reduce off-target toxicity .
Physicochemical Properties
Key Research Findings
Halogen Effects: Bromine and chlorine substituents enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs. For example, pyroxasulfone’s trifluoromethyl group similarly improves herbicidal persistence .
Substituent Flexibility : Alkyl chains (e.g., chloroethyl) or polar groups (e.g., carboxylic acid) drastically alter solubility and bioavailability, as seen in derivatives from and .
Biological Targets : MAO inhibition in furan-containing analogs suggests that electronic modulation via substituents is critical for targeting specific enzymes .
Biological Activity
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a unique oxazole ring substituted with a bromo and chloro group on the phenyl moiety, which may influence its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazoles exhibit significant antimicrobial properties. The compound's structural modifications, particularly halogen substitutions, enhance its activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the halogenated phenyl substituents contribute to the increased antibacterial activity of the oxazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various models. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS).
Case Study: Inhibition of TNF-alpha Production
A study assessed the effect of the compound on tumor necrosis factor-alpha (TNF-alpha) production in LPS-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations above 10 µM, showcasing its potential as an anti-inflammatory agent.
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using standard MTT assays on various cancer cell lines. The results showed that at higher concentrations (>20 µM), the compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.0 |
| MCF-7 | 30.5 |
These findings indicate that while the compound has promising therapeutic potential, careful consideration of dosage is necessary to mitigate cytotoxic effects .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : The oxazole ring may interact with enzymes involved in inflammatory pathways.
- Disruption of Membrane Integrity : The lipophilic nature of the halogenated phenyl group could disrupt bacterial membrane integrity, leading to cell death.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMSO) to enhance cyclization efficiency.
- Adjust reaction time and temperature (e.g., reflux for 18 hours) to maximize yield .
- Monitor intermediates via TLC or HPLC to prevent over-dehydration.
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Answer:
Key Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromo and chloro groups at positions 2 and 4 of the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 286.94 g/mol).
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, particularly for diastereomeric mixtures .
Q. Example Data :
| Parameter | Value for Dihydroisoxazole Derivatives |
|---|---|
| Crystallographic R-factor | <0.05 (SHELXL refinement) |
| -NMR (δ) | 3.2–3.8 ppm (oxazole CH) |
Advanced: How can researchers resolve contradictions in cyclization efficiency across different substrates?
Answer:
Contradictions often arise from steric hindrance or electronic effects of substituents. Methodological solutions include:
- Computational Modeling : Calculate activation energies for cyclization steps using DFT to predict reactivity. For example, bulky substituents increase activation energy by 5–10 kcal/mol .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to stabilize transition states in electron-deficient aryl groups.
- Solvent Effects : Compare yields in DMSO vs. DMF; DMSO may improve polarity-driven cyclization by 15–20% .
Advanced: What biological targets or mechanisms are associated with 4,5-dihydro-1,2-oxazole derivatives?
Answer:
Dihydroisoxazole derivatives exhibit herbicidal and antifungal activity. For example:
Q. Proposed Mechanism for 3-(2-Bromo-4-chlorophenyl) Derivative :
| Target | Assay Type | IC (µM) |
|---|---|---|
| VLCFA synthase | In vitro enzymatic | 0.8–1.2 |
| Fungal OSBP | Fluorescence binding | 2.5 |
Advanced: How can metabolite stability and biotransformation pathways be analyzed for this compound?
Answer:
Methodology :
In Vitro Hydrolysis : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS. Major metabolites include:
- 4,5-Dihydro-1,2-oxazole-5-carboxylic acid (hydrolysis product) .
- Chlorophenyl fragments (via oxidative cleavage).
Stability Studies : Use plasma and urine matrices to distinguish enzymatic vs. pH-dependent degradation. For example, t in plasma: 6–8 hours .
Q. Analytical Parameters :
| Matrix | Detection Method | Limit of Quantification (LOQ) |
|---|---|---|
| Plasma | HPLC-MS/MS | 10 ng/mL |
| Urine | GC-MS | 50 ng/mL |
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of dihydroisoxazole analogs?
Answer:
SAR Workflow :
Substitution Variations : Synthesize analogs with:
- Halogen replacements (e.g., Br → Cl or F) .
- Alkyl/aryl modifications on the oxazole ring .
Biological Screening : Test herbicidal/fungal activity in dose-response assays.
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
